Pentanamide, 2-amino-4-methyl-N-(1-methylethyl)-, (2S)-
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “Pentanamide, 2-amino-4-methyl-N-(1-methylethyl)-, (2S)-” are not provided in the search results. For detailed information on its physical and chemical properties, it is recommended to refer to a reliable chemical database or the Safety Data Sheet (SDS) provided by the supplier .Scientific Research Applications
Synthesis and Pharmacological Activity
- Synthesis and Anticholinergic Activity: A study by Oyasu et al. (1994) focused on the synthesis of the four stereoisomers of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide. This research revealed significant differences in anticholinergic potency among the isomers, contributing to the development of new drugs for overactive detrusor syndrome (Oyasu et al., 1994).
Biochemical Research
- Zika Virus Protease Inhibition: Singh et al. (2017) conducted an in silico study identifying 2-amino-5-{[(1Z) -amino ({[(Z) -benzoyl] imino}) methyl] amino} -N-(5-amino-7-{[carbamoyl (phenyl) methyl] amino} -6-oxoheptyl) pentanamide as an inhibitor of the Zika virus NS2B-NS3 protease, suggesting its potential for therapeutic application (Singh et al., 2017).
Chemical Synthesis and Characterization
- Intermediate in Drug Synthesis: Zhou Kai (2010) identified 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide as a key intermediate in the synthesis of atorvastatin, highlighting its significance in pharmaceutical manufacturing (Zhou Kai, 2010).
Environmental Studies
- Pesticide Interaction Research: Bartha (1969) explored the transformation of certain herbicides in soil, demonstrating how N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide interacts to form new residues, providing insights into environmental chemistry (Bartha, 1969).
Molecular Docking and Drug Design
- Antimalarial and Antitrypanosomal Agents: Ekoh et al. (2021) synthesized novel dipeptide-sulfonamides, including derivatives of pentanamide, for antiprotozoal activity. Their research offers potential for developing new treatments for diseases like malaria and trypanosomiasis (Ekoh et al., 2021).
Safety and Hazards
The Safety Data Sheet (SDS) for this compound includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety and hazard information, it is recommended to refer to the SDS.
properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-propan-2-ylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-6(2)5-8(10)9(12)11-7(3)4/h6-8H,5,10H2,1-4H3,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIHZGOSMYYCAH-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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